(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride: . This compound is characterized by its unique molecular structure, which includes an aminopiperidine group and a dihydrobenzodioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the core dihydrobenzodioxin structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The aminopiperidine group is then introduced through amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the aminopiperidine group to its corresponding amine oxide.
Reduction: : Reducing the dihydrobenzodioxin moiety to its fully saturated form.
Substitution: : Replacing the hydrogen atoms on the aminopiperidine group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of fully saturated dihydrobenzodioxin derivatives.
Substitution: : Generation of a wide range of substituted aminopiperidine derivatives.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzodioxin-5-yl)methanone hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride: can be compared to other similar compounds, such as:
4-Aminopiperidin-1-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
4-Aminopiperidin-1-yl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride
These compounds share similar structural features but differ in the position of the dihydrobenzodioxin moiety, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-10-4-6-16(7-5-10)14(17)11-2-1-3-12-13(11)19-9-8-18-12;/h1-3,10H,4-9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBLKQAYPPNASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.